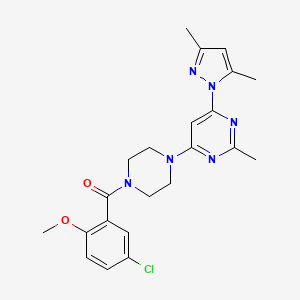

![molecular formula C15H12N2OS3 B2970641 (E)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 899983-10-9](/img/structure/B2970641.png)

(E)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains a benzo[d]thiazole moiety, which is a heterocyclic compound. This moiety is often found in various pharmaceuticals and dyes due to its interesting chemical properties . The compound also contains a thiophene ring, another heterocyclic compound that is a crucial component in various biologically active compounds .

Molecular Structure Analysis

The molecule likely has a planar structure due to the conjugated system of double bonds. The sulfur atoms in the thiazole and thiophene rings might have a significant impact on the electronic properties of the molecule .Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. For example, the acrylamide group could participate in addition reactions, and the thiazole and thiophene rings might undergo electrophilic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, benzo[d]thiazoles are crystalline solids with high melting points .Applications De Recherche Scientifique

Antioxidant Activity and Hepatoprotective Effects

Benzothiazoles, including derivatives similar to the compound , have demonstrated significant antioxidant activity. In particular, research has shown that certain benzothiazole derivatives can inactivate reactive chemical species, suggesting potential for managing oxidative stress-related conditions. For instance, a study evaluated the antioxidant activity of benzothiazole-isothiourea derivatives in the context of acetaminophen-induced hepatotoxicity. One derivative, exhibiting pronounced scavenging activity, was found to increase reduced glutathione content and decrease malondialdehyde levels, indicating a protective effect against liver damage due to reactive intermediaries like N-acetyl-p-benzoquinoneimine (Cabrera-Pérez et al., 2016).

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds using derivatives of "(E)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide" as precursors or intermediates is a significant area of research. These heterocyclic compounds, including imidazole, 1,3,4-oxadiazole, and thiadiazole ring systems, have been synthesized for their potential antimicrobial activities. The structural diversity of these compounds allows for the exploration of their various biological activities, including antimicrobial assessment (Elmagd et al., 2017).

Molecular Structure Analysis

The compound and its derivatives have also been subjects of molecular structure analysis, including single-crystal X-ray diffraction studies. These analyses provide valuable insights into the molecular geometry, bonding interactions, and overall structural characteristics of these compounds, facilitating their application in material science and pharmaceutical research. For example, a study focused on the X-ray crystal structure of certain benzothiazole derivatives to understand their conformation and potential reactivity (Yokoyama et al., 1981).

Polymerization and Material Science

Further, the acrylamide derivatives have been utilized in controlled radical polymerization processes. Such processes are critical for synthesizing polymers with specific molecular weights, polydispersities, and structural configurations. These polymers find applications in various fields, including drug delivery systems, biocompatible materials, and advanced coating technologies. A study demonstrated the synthesis of homopolymers by reversible addition−fragmentation chain transfer polymerization, indicating the versatility of acrylamide derivatives in polymer science (Mori et al., 2005).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(E)-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS3/c1-19-11-5-2-6-12-14(11)17-15(21-12)16-13(18)8-7-10-4-3-9-20-10/h2-9H,1H3,(H,16,17,18)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBJWDHHHSQQROE-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC2=C1N=C(S2)NC(=O)C=CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=CC2=C1N=C(S2)NC(=O)/C=C/C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2970558.png)

![N-[(4-chlorophenyl)methyl]-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide](/img/structure/B2970562.png)

![3-(2,5-dimethylbenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2970564.png)

![N-[(2-fluorophenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2970565.png)

![(E)-2-amino-1-((3-hydroxybenzylidene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2970569.png)

![3-(4-Fluorophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2970571.png)

![4-ethoxy-3-fluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzene-1-sulfonamide](/img/structure/B2970574.png)

![N-[1-[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]ethyl]prop-2-enamide](/img/structure/B2970577.png)

![4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-isopropylphenyl)pyrrolidin-2-one](/img/structure/B2970578.png)